3'-Amino-4',6'-diiodosuccinanilic acid
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Overview
Description
3’-Amino-4’,6’-diiodosuccinanilic acid is a complex organic compound characterized by the presence of amino and diiodo groups attached to a succinanilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’,6’-diiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The process includes:
Iodination: Introduction of iodine atoms to the succinanilic acid structure.
Amination: Addition of an amino group to the iodinated intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-Amino-4’,6’-diiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the iodine atoms to form deiodinated derivatives.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted analogs.
Scientific Research Applications
3’-Amino-4’,6’-diiodosuccinanilic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in imaging and diagnostic applications.
Industry: Utilized in the development of specialized materials and compounds.
Mechanism of Action
The mechanism by which 3’-Amino-4’,6’-diiodosuccinanilic acid exerts its effects involves interactions with specific molecular targets. The amino and iodine groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but with an additional iodine atom.
4-Amino-3,5-diiodobenzoic acid: Differing in the position of the amino and iodine groups.
Uniqueness
3’-Amino-4’,6’-diiodosuccinanilic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
37938-58-2 |
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Molecular Formula |
C10H10I2N2O3 |
Molecular Weight |
460.01 g/mol |
IUPAC Name |
4-(5-amino-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10I2N2O3/c11-5-3-6(12)8(4-7(5)13)14-9(15)1-2-10(16)17/h3-4H,1-2,13H2,(H,14,15)(H,16,17) |
InChI Key |
NCNKYRKUCYVFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)CCC(=O)O)I)I)N |
Origin of Product |
United States |
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